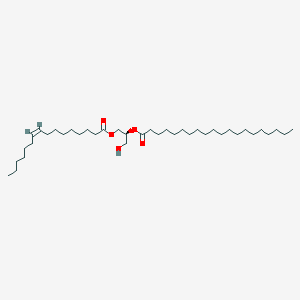

1-(9Z-hexadecenoyl)-2-eicosanoyl-sn-glycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

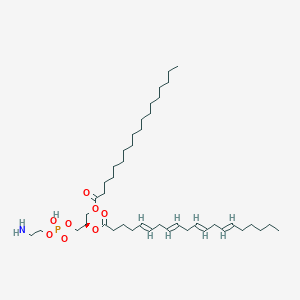

DG(16:1(9Z)/20:0/0:0)[iso2], also known as DAG(16:1/20:0) or diacylglycerol(36:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/20:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/20:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/20:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/20:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/20:0/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/20:0) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/20:0) pathway. DG(16:1(9Z)/20:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:0/20:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:0/20:4(8Z, 11Z, 14Z, 17Z)) pathway.

DG(16:1(9Z)/20:0/0:0) is a diglyceride.

Aplicaciones Científicas De Investigación

Isolation and Structural Analysis

Marine Microalgae : New galactopyranosyldiacylglycerols, structurally similar to 1-(9Z-hexadecenoyl)-2-eicosanoyl-sn-glycerol, have been isolated from the marine baciilariophycean microalga Nizschia sp. (Son et al., 2001).

Brown Algae : Similar compounds, monogalactosyl diacylglycerols (MGDGs), were isolated from the brown alga Sargassum thunbergii. Their structure was determined using mass spectrometry and NMR techniques, highlighting the importance of these compounds in marine organisms (Kim et al., 2007).

Glycerol-based Synthesis

Catalyst-Free Synthesis : Glycerol, a component of 1-(9Z-hexadecenoyl)-2-eicosanoyl-sn-glycerol, is used in green, biodegradable, and reusable promoting medium for one-pot three component synthesis of 4H-pyrans, a significant step in organic synthesis (Safaei et al., 2012).

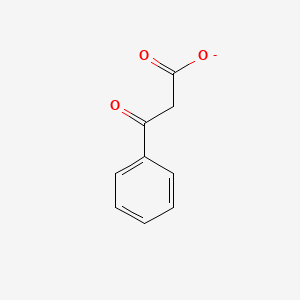

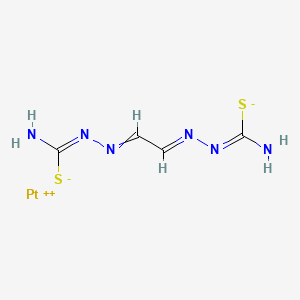

Glycerol Oxidation : Utilizing glycerol, a key component in this compound, for oxidation to glyceric acid using Pt 9 Sn 1 /C nanocatalyst, demonstrates its potential in renewable feedstock applications (Dou et al., 2016).

Medical and Biological Insights

Endocannabinoid System : The endocannabinoid 2-arachidonoyl-glycerol, structurally related to 1-(9Z-hexadecenoyl)-2-eicosanoyl-sn-glycerol, plays a significant role in inflammation, obesity, and neurological disorders (Turcotte et al., 2015).

Lipid Metabolism and Absorption : Studies on similar glycerol ethers in the context of lipid metabolism and absorption in biological systems provide insights into the metabolic pathways and health implications of compounds like 1-(9Z-hexadecenoyl)-2-eicosanoyl-sn-glycerol (Spener et al., 1968).

Propiedades

Nombre del producto |

1-(9Z-hexadecenoyl)-2-eicosanoyl-sn-glycerol |

|---|---|

Fórmula molecular |

C39H74O5 |

Peso molecular |

623 g/mol |

Nombre IUPAC |

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] icosanoate |

InChI |

InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h14,16,37,40H,3-13,15,17-36H2,1-2H3/b16-14-/t37-/m0/s1 |

Clave InChI |

CJEAOBNZIRDIRB-KDKAWYBRSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

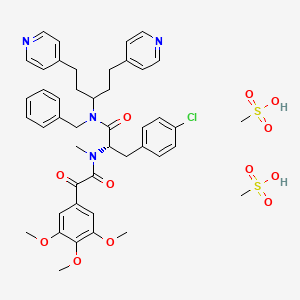

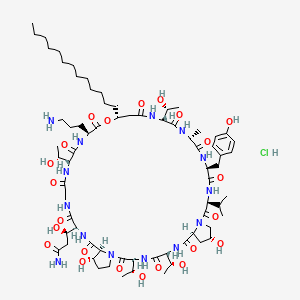

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{4-Amino-1-[4-(4-Methylpiperazin-1-Yl)-Trans-Cyclohexyl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1241234.png)

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(1-prop-2-enylpyridin-1-ium-2-yl)sulfinylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241237.png)

![N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B1241244.png)

![1-[5-(4-Chlorobenzoyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]-2-piperidinoethanone](/img/structure/B1241245.png)

![(1R,2S,4S,7S,8S,9S,10R,11S,12S,13R,17R,18S)-8,10-dihydroxy-1,5,9,18-tetramethyl-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docosa-5,14(19)-dien-15-one](/img/structure/B1241253.png)